molecular formula C21H22ClN5O2 B2659772 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946201-49-6

1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2659772
CAS No.: 946201-49-6
M. Wt: 411.89
InChI Key: LODFWIRWJXKACH-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidinyl Urea Research

The exploration of urea derivatives in therapeutics began with Paul Ehrlich’s early 20th-century work on synthetic dyes, leading to the 1922 approval of suramin —the first urea-based chemotherapeutic agent for Human African Trypanosomiasis. Suramin’s discovery demonstrated the utility of replacing azo groups with urea linkers to improve bioavailability and reduce side effects, establishing urea as a privileged scaffold in drug design.

By the 1960s, hydroxycarbamide (HU) emerged as a landmark urea-based antimetabolite targeting ribonucleotide reductase, validated for cancers such as chronic myeloid leukemia. This period marked the shift from broad-spectrum antiparasitics to targeted small-molecule therapies. The introduction of pyrimidine rings into urea frameworks gained traction in the 1980s–1990s, driven by advances in heterocyclic chemistry and crystallography, enabling precise modulation of kinase inhibition and nucleic acid metabolism.

Academic Significance in Medicinal Chemistry

The academic value of pyrimidinyl ureas lies in their dual capacity for hydrogen bonding and hydrophobic interactions. The urea moiety (-NH-C(=O)-NH-) provides three hydrogen-bonding sites, critical for engaging catalytic residues in enzymes like aspartate transcarbamoylase (ATCase) and ribonucleotide reductase. For example, hydroxycarbamide’s urea group quenches the tyrosyl radical in ribonucleotide reductase’s R2 subunit, halting DNA synthesis.

Pyrimidine rings further enhance target specificity through π-π stacking and dipole interactions. In the case of 1-(3-chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea:

  • The 2-methylpyrimidine core mimics natural purine/pyrimidine bases, enabling competition with ATP or GTP in kinase binding pockets.
  • The 6-isopropoxy group introduces steric bulk, potentially modulating selectivity for isoforms of tyrosine or serine/threonine kinases.
  • The 3-chlorophenyl urea moiety contributes lipophilicity, enhancing membrane permeability while maintaining solubility via the polar urea linkage.

Classification Within Urea-Based Research Compounds

Pyrimidinyl ureas occupy a distinct niche within the broader urea-based compound taxonomy, as outlined below:

Classification Criteria Category Example Compounds
Biological Target Kinase Inhibitors Sorafenib, Regorafenib
Antimetabolites Hydroxycarbamide
Radiopharmaceuticals Piflufolastat F18 (PSMA-targeted)
Structural Motifs Symmetrical Diaryl Ureas Suramin
Pyrimidinyl-Substituted Ureas This compound

This compound belongs to the pyrimidinyl-substituted urea subclass, characterized by:

  • A central urea linker bridging aromatic systems.
  • A pyrimidine ring with substituents (isopropoxy, methyl) fine-tuning electronic and steric properties.
  • Chlorophenyl groups enhancing hydrophobic interactions with target proteins’ allosteric pockets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODFWIRWJXKACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves multiple steps, typically starting with the preparation of the chlorophenyl and pyrimidinyl intermediates. These intermediates are then coupled through a urea linkage under specific reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized below based on shared motifs:

Urea Derivatives with Heterocyclic Moieties
Compound Name Heterocycle Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound Pyrimidine 6-isopropoxy, 2-methyl - - - -
1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) Quinazoline 3-Chlorophenyl, 3-chlorobenzyl 32 225.5–227 NF-κB inhibition (implied)
1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (T.2) Triazole 4-Methoxybenzyl, ethyl linker - - VEGFR-2 inhibition (similar to sorafenib)
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) Thiazole Piperazine, 3-chlorophenyl 77.7 - -

Key Observations :

  • Heterocycle Impact : Pyrimidine (target) vs. quinazoline (12) or thiazole (9f) alters electronic properties and binding affinity. Quinazolines are often associated with kinase inhibition, while thiazoles enhance metabolic stability .
Substituent Variations on the Aromatic Ring
Compound Name Aromatic Group Substituents Molecular Weight Notes Reference
Target Compound Phenyl 3-Chloro - - -
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) Phenyl 3,4-Dichloro 534.2 Enhanced halogen bonding potential
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea Phenyl 4-Bromo, 3-CF₃, 3-Cl 398.59 High lipophilicity due to CF₃ and Br

Key Observations :

  • Halogenation : Di- or tri-halogenation (e.g., 11g , 16 ) increases molecular weight and may improve target binding but could reduce solubility .
  • Electron-Withdrawing Groups : The CF₃ group in 16 enhances metabolic resistance compared to the target’s single Cl substituent .

Key Observations :

  • Antiangiogenic Potential: The target’s pyrimidine moiety may mimic ATP-binding sites in kinases, similar to T.2’s triazole group .
  • Antimicrobial Activity: Azetidinone-containing ureas (4j) show efficacy against fungi, suggesting the target’s urea core could be optimized for similar applications .

Biological Activity

1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN5O2C_{19}H_{24}ClN_{5}O_{2}, with a molecular weight of 389.9 g/mol. The compound features a urea linkage and a pyrimidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors of specific enzymes involved in tumor growth and proliferation.
  • Antiviral Properties : Some pyrimidine derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral therapies.

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of urea derivatives. For instance, a study on novel aromatic urea analogues reported significant cytotoxicity against various cancer cell lines. The compound's structure suggests that the presence of the chlorophenyl and pyrimidine moieties enhances its interaction with target proteins involved in cancer progression .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF-715Enzyme inhibition
HeLa10Apoptosis induction

Antiviral Activity

In vitro studies have also explored the antiviral potential of pyrimidine derivatives. A related compound demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), suggesting that structural modifications can enhance activity against viral pathogens .

Table 2: Summary of Antiviral Activity Studies

Study ReferenceVirus TestedEC50 (µM)Selectivity Index
HSV-15>20
RSV12>15

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine ring and the introduction of substituents such as halogens can significantly influence biological activity. For example, compounds with electron-withdrawing groups at certain positions exhibited enhanced potency against cancer cell lines .

Table 3: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
2IsopropoxyIncreased potency
4ChlorophenylEnhanced selectivity

Case Studies

One notable case study involved a series of urea derivatives tested for their anticancer properties. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .

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